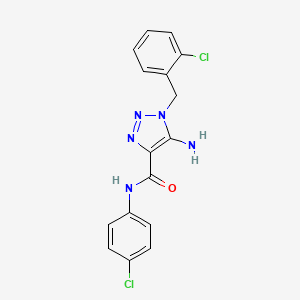

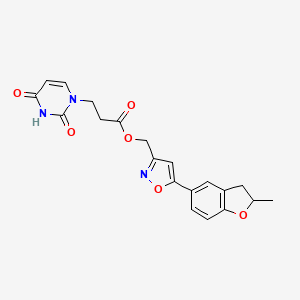

![molecular formula C12H18N2O5S B2694981 N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide CAS No. 868213-97-2](/img/structure/B2694981.png)

N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H18N2O5S and its molecular weight is 302.35. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide and its derivatives have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study by Nunna et al. (2014) focused on the synthesis of novel heterocyclic compounds containing the sulfamido moiety, demonstrating significant antibacterial and antifungal properties. These findings suggest a promising avenue for the development of new antimicrobial agents leveraging the unique structural features of this compound derivatives (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Structural and Molecular Analysis

Research into the structural properties and molecular interactions of compounds related to this compound has provided insights into their potential applications. Zareef, Iqbal, Arfan, and Parvez (2008) studied the crystal structure of a related compound, revealing the formation of dimers through intermolecular hydrogen bonds, which could influence the compound's reactivity and stability. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Zareef, Iqbal, Arfan, & Parvez, 2008).

Chemical Synthesis and Applications

Further research into the chemical synthesis and potential applications of this compound derivatives has been conducted. Studies by Nikonov et al. (2016) on silylated derivatives of related compounds have explored their synthesis and structure, contributing to the broader understanding of chemical modifications and their impacts on physical and chemical properties. Such work underpins the development of new materials and drugs by exploring the versatility of this compound derivatives in chemical synthesis (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Plant Protection and Stress Response

Investigations into the application of related compounds for plant protection and stress response have also been conducted. Tseng and Li (1984) studied mefluidide, a compound with structural similarities, demonstrating its potential to protect chilling-sensitive plants from temperature stress. This research highlights the possibility of using this compound derivatives in agriculture to enhance plant resilience against environmental stressors (Tseng & Li, 1984).

Mechanism of Action

Target of Action

The primary target of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the biosynthesis of purine nucleotides, thymidine, and several amino acids .

Mode of Action

N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide interacts with DHFR, inhibiting its function . This inhibition disrupts the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a precursor of co-factors required for the biosynthesis of purine nucleotides and thymidine .

Biochemical Pathways

By inhibiting DHFR, N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide affects the folate pathway, which is essential for the synthesis of nucleotides and amino acids . This disruption can lead to downstream effects such as the inhibition of DNA replication and cell growth .

Result of Action

The molecular and cellular effects of N-(4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)acetamide’s action primarily involve the inhibition of cell growth and DNA replication due to the disruption of nucleotide and amino acid synthesis .

Properties

IUPAC Name |

N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S/c1-9(15)14-10-4-6-11(7-5-10)20(16,17)13-8-12(18-2)19-3/h4-7,12-13H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBVUMLIQLWQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)

![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2694908.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-4-(2,5-dimethylpyrrol-1-yl)butan-1-one](/img/structure/B2694910.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2694914.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2694918.png)

![6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2694920.png)